N1,N5-dimethylbiguanide hydrochloride

Description

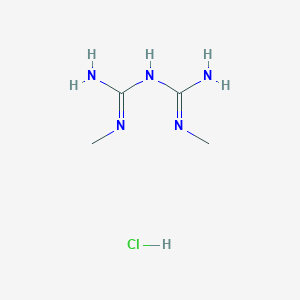

N1,N5-Dimethylbiguanide hydrochloride is a biguanide derivative characterized by methyl groups substituted at the N1 and N5 positions of the biguanide backbone. Biguanides are a class of compounds with a guanidine core modified by two amine groups and are widely studied for their pharmacological properties, particularly in glucose metabolism regulation.

Properties

IUPAC Name |

2-methyl-1-(N'-methylcarbamimidoyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N5.ClH/c1-7-3(5)9-4(6)8-2;/h1-2H3,(H5,5,6,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKPIPHMXLOLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)NC(=NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Salt Formation: Dimethylamine Hydrochloride Preparation

The initial step involves the exothermic reaction of 40% dimethylamine aqueous solution with concentrated hydrochloric acid under controlled cooling (≤20°C). Maintaining the pH at 1–2 ensures complete protonation of dimethylamine, yielding dimethylamine hydrochloride as a crystalline solid after vacuum distillation and cooling. This intermediate is isolated via centrifugation and dried at 90–100°C, achieving a yield of 97.3% under optimal conditions.

Nucleophilic Addition: Condensation with Dicyandiamide

In a reaction vessel charged with DMF, dimethylamine hydrochloride and dicyandiamide are combined in a molar ratio of 1:1. The mixture is heated to 135–140°C for 12 hours, during which the solvent facilitates the nucleophilic attack of dimethylamine on the electrophilic carbon of dicyandiamide. Patent data indicate that extending the reaction time beyond 8 hours at this temperature range maximizes yield, with embodiment 1 reporting a 92.3% conversion rate. Excess solvent prevents premature precipitation of unreacted dicyandiamide, thereby enhancing purity.

Refinement and Crystallization

The crude product is dissolved in 80% ethanol, treated with activated carbon to adsorb impurities, and refluxed. Subsequent cooling to ≤10°C induces crystallization, yielding metformin hydrochloride with a purity >99% after filtration and drying. This refinement stage achieves a recovery rate of 91% in optimized setups.

Parametric Optimization and Yield Analysis

Industrial protocols emphasize the critical interplay of temperature, reaction duration, and solvent volume. Data from seven embodiments in CN102516130A reveal distinct yield patterns:

| Embodiment | Temperature (°C) | Time (h) | DMF Volume (kg) | Yield (%) |

|---|---|---|---|---|

| 1 | 135–140 | 12 | 440 | 92.3 |

| 2 | 135–140 | 12 | 520 | 86.3 |

| 3 | 135–140 | 12 | 765 | 77.3 |

| 4 | 120–125 | 12 | 440 | 81.2 |

| 5 | 135–140 | 8 | 440 | 77.6 |

| 6 | 145–150 | 12 | 440 | 63.4 |

| 7 | 135–140 | 8 | 920 | 80.7 |

Key findings include:

-

Temperature Sensitivity : Yields peak at 135–140°C, beyond which thermal decomposition occurs (e.g., 63.4% at 145–150°C).

-

Solvent Volume : Increasing DMF from 440 kg to 765 kg dilutes reactants, reducing yield to 77.3%.

-

Reaction Time : A 12-hour duration outperforms shorter intervals, emphasizing the need for complete intermediate formation.

Industrial and Economic Considerations

The adoption of DMF as a solvent marks a 30% cost reduction compared to traditional solvents like n-butanol, driven by DMF’s lower market price and reusability. Scalability is further enhanced by:

-

Closed Reactor Systems : Minimizing volatile emissions and ensuring operator safety.

-

Batch Processing : Centrifugation and vacuum drying accommodate high-throughput production.

-

Waste Management : Ethanol recovery via distillation reduces environmental footprint.

Chemical Reactions Analysis

N1,N5-Dimethylbiguanide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.

Scientific Research Applications

Medicinal Applications

1.1 Antidiabetic Agent

Metformin is primarily recognized for its role as a first-line treatment for type II diabetes mellitus. It enhances insulin sensitivity and reduces hepatic glucose production, thereby improving glycemic control without causing weight gain . The drug is widely prescribed, with millions of prescriptions filled annually in the United States alone .

1.2 Treatment of Polycystic Ovary Syndrome (PCOS)

In addition to diabetes management, metformin is utilized in treating PCOS, where it helps improve insulin sensitivity and regulate menstrual cycles . Clinical studies have shown that metformin can lead to ovulation and improved fertility outcomes in women with this condition.

1.3 Potential Anticancer Properties

Recent research has indicated that metformin may possess anticancer properties, particularly in breast and prostate cancers. Studies suggest that metformin can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) pathways . This has sparked interest in its potential as an adjunct therapy in oncology.

Chemical and Biological Research Applications

2.1 Organic Synthesis

Metformin serves as a versatile starting material in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles. Its derivatives are employed as catalysts in various organic reactions such as the Ullmann coupling and Suzuki coupling .

2.2 Coordination Chemistry

Biguanides like metformin have been studied for their ability to form stable complexes with transition metals. These metal-biguanide complexes exhibit unique properties that can be exploited in catalysis and materials science . For example, copper-biguanide complexes have been reported to display vivid colors due to strong absorption in the visible range, making them useful in dye applications.

Environmental Applications

3.1 Detection and Analysis

Metformin has been detected as a contaminant in environmental water samples, raising concerns about pharmaceutical pollution. Spectrophotometric methods have been developed for its determination in both pharmaceutical preparations and environmental samples, highlighting the need for monitoring its presence in aquatic systems .

Summary of Key Findings

Mechanism of Action

The primary mechanism of action of N1,N5-dimethylbiguanide hydrochloride involves the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to the inhibition of hepatic gluconeogenesis, thereby reducing glucose production in the liver. Additionally, it enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization. The compound also exhibits antiproliferative and proapoptotic effects in cancer cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between N1,N5-dimethylbiguanide hydrochloride and its analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substitution Pattern |

|---|---|---|---|---|

| N1,N5-Dimethylbiguanide HCl* | C₄H₁₂ClN₅ | 165.63 (inferred) | Not provided | Methyl groups at N1 and N5 |

| 1-Methylbiguanide HCl (Metformin Impurity E) | C₃H₉N₅·ClH | 151.60 | Not provided | Methyl group at N1 |

| 1,1-Dimethylbiguanide HCl | C₄H₁₂ClN₅ | 165.63 | 1115-70-4 | Methyl groups at N1 and N1 |

| N1-Benzo[1,3]dioxol-5-ylmethyl-N2-substituted biguanide HCl | C₁₅H₁₄ClF₃N₅O₂ | 412.76 | Not provided | Complex aromatic substitution |

*Inferred from structural similarity to 1,1-dimethylbiguanide HCl .

Key Observations :

- N1,N5-Dimethylbiguanide HCl and 1,1-Dimethylbiguanide HCl share the same molecular formula (C₄H₁₂ClN₅) but differ in substitution patterns, leading to distinct chemical and pharmacological behaviors.

- 1-Methylbiguanide HCl (Metformin Impurity E) is simpler, with a single methyl group at N1, and is associated with the antidiabetic drug metformin .

- The N1-benzo-substituted derivative represents a pharmacologically optimized variant with enhanced lipid-lowering and hypoglycemic effects due to aromatic modifications .

Pharmacological and Functional Differences

Antidiabetic Activity

- Metformin (1-Methylbiguanide HCl) : Widely used for type 2 diabetes due to its ability to inhibit hepatic gluconeogenesis and improve insulin sensitivity. Its impurity profile includes 1-methylbiguanide, which lacks therapeutic efficacy but is critical for quality control .

- 1,1-Dimethylbiguanide HCl : Structural isomerism reduces its antidiabetic potency compared to metformin, as the dual N1 methylation disrupts binding to molecular targets like AMP-activated protein kinase (AMPK) .

Impurity Profiles

- 1-Methylbiguanide HCl is classified as Metformin Hydrochloride Impurity E , highlighting the importance of rigorous purification in pharmaceutical manufacturing .

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing N1,N5-dimethylbiguanide hydrochloride?

Answer:

- Synthesis : Use reductive alkylation of biguanide with methylating agents (e.g., methyl iodide) under controlled pH (~9–10) to favor N1 and N5 methylation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Characterization :

- Purity : Quantify using reverse-phase HPLC with UV detection (λ = 230 nm) and validate against a certified reference standard .

- Structural Confirmation : Employ - and -NMR to verify methyl group positions and proton environments. Compare spectral data to literature or computational predictions (e.g., ChemSpider ID 24706646) .

- Elemental Analysis : Confirm stoichiometry via combustion analysis (C, H, N) with ≤0.3% deviation from theoretical values .

Basic: How can researchers ensure the stability of this compound in aqueous solutions during pharmacological assays?

Answer:

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions. Avoid carbonate buffers, which may induce pH drift .

- Degradation Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Identify hydrolytic cleavage products (e.g., dimethylamine, cyanoguanidine) using fragmentation patterns .

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation, validated by UV-Vis spectroscopy showing no absorbance shifts >5 nm .

Advanced: How should researchers address contradictions in reported pharmacological efficacy data for this compound?

Answer:

- Meta-Analysis Framework :

- Variable Standardization : Compare studies using identical cell lines (e.g., HepG2 for hepatic assays) and normalize dosages to μM/kg or mol/L .

- Control Validation : Ensure studies include positive controls (e.g., metformin for glucose uptake assays) and report negative controls to rule out solvent interference .

- Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability (e.g., ANOVA with post-hoc Tukey tests) .

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., AMPK vs. mitochondrial complex I inhibition) and resolve conflicting mechanisms .

Advanced: What computational strategies are effective for modeling the binding affinity of this compound to biological targets?

Answer:

- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to predict interactions with AMPK or mitochondrial targets. Validate docking poses via molecular dynamics (MD) simulations (≥100 ns trajectories) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor counts. Cross-validate with leave-one-out (LOO) methods to avoid overfitting .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies, correlating with experimental IC values from enzyme inhibition assays .

Advanced: How can researchers design experiments to differentiate between on-target and off-target effects of this compound in complex biological systems?

Answer:

- Proteomic Profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) coupled with LC-MS/MS to identify proteins with altered expression post-treatment .

- Chemical Proteomics : Employ affinity chromatography with immobilized N1,N5-dimethylbiguanide to capture interacting proteins, validated via competitive elution with free ligand .

- CRISPR Screening : Conduct genome-wide knockout screens to identify genes whose ablation rescues or exacerbates the compound’s effects, pinpointing primary targets .

Basic: What analytical techniques are critical for assessing the purity of this compound in preclinical studies?

Answer:

- Chromatographic Methods :

- Spectroscopic Validation :

Advanced: How can researchers reconcile discrepancies in the reported metabolic half-life of this compound across in vitro and in vivo models?

Answer:

- Interspecies Scaling : Apply allometric scaling (e.g., body surface area normalization) to extrapolate in vitro hepatic microsome data (human vs. rodent) to in vivo pharmacokinetics .

- Tissue Distribution Studies : Use radiolabeled -N1,N5-dimethylbiguanide to quantify accumulation in organs (e.g., liver, kidney) via scintillation counting .

- Enzyme Phenotyping : Incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.